molecular formula C7H13N3O B8296815 3-neopentyl-1H-1,2,4-triazol-5(4H)-one

3-neopentyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B8296815
M. Wt: 155.20 g/mol
InChI Key: YEHXHRZMDSYREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-neopentyl-1H-1,2,4-triazol-5(4H)-one is a high-purity chemical reagent designed for research and development applications. This compound features the 1,2,4-triazol-5-one heterocyclic scaffold, a structure recognized for its significant potential in agrochemical and pharmaceutical research . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its ability to bind effectively with biological enzymes and receptors . Derivatives of this scaffold are found in a wide range of bioactive molecules, including commercial antifungal agents, anticancer drugs, and herbicides . Specifically, 1,2,4-triazol-5-one derivatives have been identified as potent inhibitors of Protoporphyrinogen Oxidase (PPO), a key target for herbicide development . The "neopentyl" substituent on this molecule is a sterically bulky group that can significantly influence the compound's physicochemical properties, lipophilicity, and metabolic stability, making it a valuable moiety for structure-activity relationship (SAR) studies in lead optimization . Researchers can utilize this compound as a key synthetic intermediate or as a novel scaffold for developing new active ingredients in crop protection and drug discovery programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C7H13N3O/c1-7(2,3)4-5-8-6(11)10-9-5/h4H2,1-3H3,(H2,8,9,10,11)

InChI Key

YEHXHRZMDSYREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NNC(=O)N1

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of 3 Neopentyl 1h 1,2,4 Triazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-neopentyl-1H-1,2,4-triazol-5(4H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the neopentyl group and the protons on the triazole ring. The neopentyl group (-CH₂C(CH₃)₃) would show a singlet for the nine equivalent methyl protons, typically appearing upfield around 0.9-1.0 ppm due to the shielding effect of the quaternary carbon. The methylene (B1212753) protons adjacent to the triazole ring would likely appear as a singlet further downfield. The NH protons of the triazole ring are expected to show broad singlets, with their chemical shifts being sensitive to solvent and concentration. For similar 3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones, the NH proton signal has been observed around 11.81 ppm. mdpi.com

In the ¹³C NMR spectrum, the neopentyl group would display characteristic signals for the quaternary carbon, the methylene carbon, and the methyl carbons. The triazole ring carbons, C3 and C5, are expected to resonate at distinct downfield positions. For analogous 3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones, the triazole C3 and C5 carbons have been reported in the ranges of 145-150 ppm and 153-154 ppm, respectively. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Neopentyl -C(CH₃)₃~0.9-1.0 (s, 9H)~27-30 (CH₃)
Neopentyl -CH₂-~2.5-3.0 (s, 2H)~35-40 (CH₂)
Neopentyl -C--~32-35 (quaternary C)
Triazole N-H~11.0-12.0 (br s, 2H)-
Triazole C3-~145-150
Triazole C5 (C=O)-~153-155

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would primarily be used to confirm the proton-proton couplings within the molecule. For this compound, this would mainly confirm the absence of coupling for the singlet signals of the neopentyl group.

HMQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the neopentyl group by correlating the proton signals of the methyl and methylene groups to their attached carbons.

In modern structural analysis, computational methods are often used in conjunction with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. mdpi.comnih.gov By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311G), the ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov Comparing these calculated shifts with the experimental data can help to confirm the proposed structure and resolve any ambiguities in the spectral assignments. mdpi.comnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features in the IR spectrum would be the stretching vibrations of the N-H and C=O bonds of the triazolone ring. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibrations, characteristic of the amide-like functionality within the ring. nih.govresearchgate.net The carbonyl (C=O) group at the C5 position of the triazole ring is expected to show a strong absorption band in the range of 1680-1720 cm⁻¹. nih.govnih.gov The C=N stretching vibration of the triazole ring would likely appear in the 1580-1610 cm⁻¹ region. nih.gov The C-H stretching vibrations of the neopentyl group would be observed in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretch (triazole ring)3100 - 3300 (broad)
C-H stretch (neopentyl)2850 - 3000
C=O stretch (triazole C5)1680 - 1720 (strong)
C=N stretch (triazole ring)1580 - 1610

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₁₃N₃O), the molecular ion peak ([M]⁺) would be expected at m/z 169.

The fragmentation of 1,2,4-triazole (B32235) derivatives in the mass spectrometer often involves the cleavage of the substituent at the C3 position and the fragmentation of the triazole ring itself. A prominent fragmentation pathway for this compound would likely involve the loss of the neopentyl group as a radical or a carbocation. The loss of the tert-butyl group (C₄H₉•, 57 Da) from the neopentyl side chain is also a plausible fragmentation, leading to a significant peak. The triazole ring itself can undergo characteristic cleavages, such as the loss of N₂, CO, or HCN, leading to a series of smaller fragment ions that can help to confirm the core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its 1,2,4-triazol-5(4H)-one core. This heterocyclic system contains chromophores—specifically the carbonyl (C=O) and azomethine (C=N) groups—as well as nitrogen and oxygen atoms with non-bonding lone pair electrons (n). Consequently, the UV-Vis spectrum is expected to be characterized by n → π* and π → π* transitions.

The n → π* transitions, which involve the excitation of a lone-pair electron from a nitrogen or oxygen atom to an anti-bonding π* orbital, are typically of lower energy (longer wavelength) but are often less intense than π → π* transitions. The π → π* transitions arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the C=N and C=O double bonds.

Studies on analogous 1,2,4-triazole derivatives provide insight into the potential absorption maxima (λmax) for this compound. For instance, 5-substituted-3-mercapto-1,2,4-triazoles exhibit absorption bands in the range of 252-256 nm. ijsr.net More complex, highly conjugated 4H-1,2,4-triazole systems have shown absorption maxima at significantly longer wavelengths, such as 351.0 nm, with high molar absorptivity (ε). nih.gov Furthermore, the UV-Vis spectrum of 3-nitro-1,2,4-triazol-5-one shows a λmax at 315 nm in acidic conditions, which shifts to 412 nm in basic media due to deprotonation. cranfield.ac.uk Given the structure of this compound, its primary absorption bands are anticipated to appear in the UV region, likely between 200 and 350 nm.

Table 1: Representative UV-Vis Absorption Data for Analogous Triazole Compounds

Compound Classλmax (nm)Molar Absorptivity (ε) (cm-1M-1)Reference
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole351.059,500 nih.gov
3-Nitro-1,2,4-triazol-5-one (Acidic pH)315Not Specified cranfield.ac.uk
5-Substituted-3-mercapto-1,2,4-triazoles252-256Not Specified ijsr.net

Note: This table presents data from related compounds to illustrate the expected spectroscopic behavior of this compound.

Solid-State Structural Determination: X-ray Crystallography

Single-crystal X-ray crystallography is the definitive technique for elucidating the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. Although a crystal structure for this compound has not been reported, extensive crystallographic data for other substituted 1,2,4-triazol-5(4H)-ones allow for a reliable prediction of its key structural features.

Based on analyses of similar compounds, this compound is expected to crystallize in a common crystal system such as monoclinic or triclinic. asianpubs.orgnih.govnih.gov The unit cell parameters would be determined by the specific packing of the molecules, influenced by the bulky neopentyl group. The table below presents representative crystal data and refinement parameters from a published analog, 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, to illustrate the type of data obtained from a crystallographic study. nih.gov

Table 2: Representative Crystal Data and Structure Refinement for a 1,2,4-Triazol-5(4H)-one Analog

ParameterValue (for 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one nih.gov)
Empirical FormulaC8H6ClN3O
Formula Weight195.61
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5791 (4)
b (Å)7.2663 (4)
c (Å)9.3342 (5)
α (°)80.121 (4)
β (°)85.042 (4)
γ (°)70.235 (4)
Volume (Å3)413.52 (4)
Z2
Final R indices [I > 2σ(I)]R1 = 0.034, wR2 = 0.094

Note: The data in this table is for an analogous compound, 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and serves as a representative example. nih.gov

The supramolecular architecture of this compound in the crystalline state would be dominated by intermolecular hydrogen bonds. The 1,2,4-triazol-5(4H)-one moiety possesses both a hydrogen bond donor (the N-H group at position 4) and a hydrogen bond acceptor (the carbonyl oxygen atom at position 5).

This functionality makes the formation of strong N—H···O hydrogen bonds highly favorable. In the crystal structures of many related 1,2,4-triazol-5(4H)-one derivatives, this interaction leads to the formation of centrosymmetric dimers, where two molecules are linked together. nih.govnih.gov This common arrangement is described by the graph-set notation R²₂(8), indicating a ring motif formed by two hydrogen bonds involving eight atoms. nih.gov

Theoretical and Computational Chemistry Studies of 3 Neopentyl 1h 1,2,4 Triazol 5 4h One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific studies were found that performed quantum chemical calculations on 3-neopentyl-1H-1,2,4-triazol-5(4H)-one.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP, M06-2X, X3LYP, PBE1PBE)

While DFT methods like B3LYP and M06-2X are commonly used to study 1,2,4-triazole (B32235) derivatives, there is no published data applying these specific functionals to the molecular geometry and electronic structure of this compound. researchgate.netresearchgate.netsemanticscholar.org

Basis Set Selection and Optimization Strategies

Information regarding the selection of basis sets (e.g., Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets) and optimization strategies for this compound is absent from the scientific literature.

Investigation of Tautomeric Equilibria and Relative Stabilities for the Chemical Compound

There are no specific computational or experimental studies on the tautomeric equilibria of this compound. The tautomerism of the 1,2,4-triazole ring is a well-documented phenomenon, with the stability of different forms being highly dependent on the nature and position of substituents. nih.govnih.govepa.govijsr.net

Computational Prediction of Tautomeric Forms (e.g., 1H, 4H, Thion-Thiol)

No computational predictions for the tautomeric forms of this compound have been reported. For related 1,2,4-triazol-5-one (B2904161) structures, studies often focus on the equilibrium between the 1H, 2H, and 4H tautomers, but this analysis is not available for the neopentyl derivative. nih.gov

Energetic Profiles and Interconversion Pathways

Detailed energetic profiles, including the relative energies of possible tautomers and the transition states for their interconversion, have not been calculated or published for this compound.

Analysis of Electronic Properties and Reactivity Descriptors

An analysis of the electronic properties and reactivity descriptors (such as HOMO-LUMO energy gaps, molecular electrostatic potential, or Fukui functions) for this compound is not present in the available literature. Such analyses are standard in computational studies of other triazole compounds to predict their reactivity and potential interaction sites. dnu.dp.uanih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties nih.gov. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.govsemanticscholar.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability researchgate.net.

In studies of various 1,2,4-triazole derivatives, the HOMO is often distributed over the triazole ring and adjacent substituents, while the LUMO's location can vary researchgate.net. For this compound, the HOMO would likely be localized on the electron-rich triazole-one ring system. The bulky, electron-donating neopentyl group would influence the energy of this orbital. The LUMO is expected to be distributed across the N=C-C=O conjugated system of the heterocyclic ring.

The table below presents typical HOMO-LUMO energy values calculated for a related 1,2,4-triazole derivative, illustrating the kind of data generated in such an analysis.

Molecular OrbitalEnergy (eV) - Example Compound
HOMO-6.164
LUMO-2.086
Energy Gap (ΔE)4.078
Data for 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule researchgate.netnih.gov.

This analysis can quantify the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. These interactions, such as those between lone pairs (LP) and anti-bonding orbitals (σ* or π*), are crucial for stabilizing the molecular structure researchgate.net.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) - Example Compound
LP(N1)σ(C2-N2)2.85
LP(N3)σ(C1-O2)1.50
LP(O2)σ(C1-N1)4.21
*Illustrative data based on interactions found in 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species nih.gov.

The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red and orange) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential nih.govresearchgate.net.

In a typical 1,2,4-triazol-5(4H)-one structure, the most negative potential is concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bonding. The hydrogen atom on the N4 nitrogen exhibits a region of high positive potential, indicating its acidic nature and role as a hydrogen bond donor. The neopentyl group, being a non-polar alkyl substituent, would be expected to have a relatively neutral potential researchgate.netresearchgate.net.

Conformational Analysis and Energy Minima Identification

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The points on this surface with the lowest energy correspond to the most stable conformers nih.gov.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the neopentyl group to the C3 atom of the triazole ring. While the triazole ring itself is largely planar, the bulky neopentyl group can adopt various orientations relative to the ring nih.govnih.gov. Computational analysis would identify the dihedral angle that results in the minimum energy conformation, which is typically the one that minimizes steric hindrance between the substituent and the ring. In related structures, the dihedral angle between a substituent and the triazole ring can vary significantly, influencing crystal packing and intermolecular interactions nih.gov.

Computational Spectroscopy (e.g., Simulated IR, NMR, UV-Vis Spectra)

Theoretical calculations are widely used to simulate the spectroscopic properties of molecules. Comparing these simulated spectra with experimental data is a powerful method for structural confirmation and analysis researchgate.net.

Infrared (IR) Spectroscopy: Simulated IR spectra can predict the vibrational frequencies of a molecule. For this compound, key predicted vibrational bands would include the C=O stretching vibration (typically around 1700-1750 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), and C-H stretching from the neopentyl group (around 2800-3000 cm⁻¹) researchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. For the title compound, distinct signals would be predicted for the protons and carbons of the neopentyl group (a singlet for the nine equivalent methyl protons and signals for the methylene (B1212753) and quaternary carbons) and the triazole ring researchgate.net. The N-H proton would likely appear as a broad singlet at a downfield shift.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions and simulate the UV-Vis absorption spectrum nih.govsemanticscholar.org. The 1,2,4-triazol-5(4H)-one core is expected to exhibit π → π* and n → π* transitions. The calculated maximum absorption wavelength (λ_max) provides insight into the electronic structure of the molecule researchgate.net.

The table below provides an example of calculated vs. experimental NMR data for a related triazole derivative, demonstrating the typical correlation achieved.

AtomCalculated δ (ppm) - ExampleExperimental δ (ppm) - Example
¹H (N-H)11.8011.95
¹³C (C=O)155.2156.1
*Illustrative data for a substituted 2-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate (B1238496) researchgate.net.

Advanced Reaction Chemistry and Derivatization of 3 Neopentyl 1h 1,2,4 Triazol 5 4h One

Reactions at the Ring Nitrogen Atoms

The 1H-1,2,4-triazol-5(4H)-one ring system possesses two secondary nitrogen atoms (N1 and N4) that are susceptible to electrophilic attack, most commonly alkylation and acylation. The regioselectivity of these reactions is influenced by several factors including the nature of the electrophile, the solvent, and the base used.

Alkylation of 1,2,4-triazole (B32235) derivatives typically yields a mixture of N1 and N4-alkylated products. The steric hindrance imposed by the bulky neopentyl group at the C3 position is expected to influence the regiochemical outcome of these reactions. It is plausible that alkylation at the less sterically hindered N4 position would be favored.

A variety of alkylating agents can be employed, such as alkyl halides and sulfates, in the presence of a suitable base like potassium carbonate or sodium hydride. The choice of solvent can also modulate the N1/N4 selectivity.

Table 1: Potential Alkylation Reactions at Ring Nitrogen Atoms

ReagentConditionsExpected Major Product(s)
Methyl iodideK₂CO₃, Acetone4-Methyl-3-neopentyl-1H-1,2,4-triazol-5(4H)-one and 1-Methyl-3-neopentyl-1H-1,2,4-triazol-5(4H)-one
Benzyl bromideNaH, DMF4-Benzyl-3-neopentyl-1H-1,2,4-triazol-5(4H)-one and 1-Benzyl-3-neopentyl-1H-1,2,4-triazol-5(4H)-one
Ethyl bromoacetateEt₃N, CH₃CNEthyl 2-(3-neopentyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetate and Ethyl 2-(3-neopentyl-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Acylation reactions with acyl chlorides or anhydrides would similarly lead to N-acylated derivatives, with the regioselectivity being a key consideration for further synthetic applications.

Reactions at the Carbonyl Group

The carbonyl group at the C5 position of the triazole ring offers another site for chemical modification. While behaving as a lactam, its reactivity can be exploited to introduce further diversity into the molecular structure.

One significant transformation is the conversion of the carbonyl group to a thiocarbonyl group, yielding the corresponding 3-neopentyl-1H-1,2,4-triazole-5(4H)-thione. This thionation is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thione is a valuable intermediate for the synthesis of various sulfur-containing fused heterocyclic systems.

Furthermore, the carbonyl group can undergo reduction. For instance, reduction with sodium borohydride (B1222165) has been shown to convert the carbonyl group in similar 1,2,4-triazol-5-one (B2904161) systems into a hydroxyl group, affording the corresponding 5-hydroxy-4,5-dihydro-1H-1,2,4-triazole derivative. researchgate.net

Another potential reaction, though less commonly documented for this specific ring system, is the conversion of the carbonyl to a chlorine atom using a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride. This would generate a 5-chloro-3-neopentyl-1H-1,2,4-triazole, a highly reactive intermediate for nucleophilic substitution reactions.

Table 2: Representative Reactions at the Carbonyl Group

Reaction TypeReagentProduct
ThionationLawesson's Reagent3-Neopentyl-1H-1,2,4-triazole-5(4H)-thione
ReductionSodium Borohydride3-Neopentyl-4,5-dihydro-1H-1,2,4-triazol-5-ol
ChlorinationPhosphorus Oxychloride5-Chloro-3-neopentyl-1H-1,2,4-triazole

Functionalization of the Neopentyl Substituent

The neopentyl group, while generally considered to be chemically inert due to the absence of alpha-protons and the steric shielding of the methylene (B1212753) protons, can undergo functionalization under specific conditions. Free radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom at the methylene position, leading to 3-(1-bromo-2,2-dimethylpropyl)-1H-1,2,4-triazol-5(4H)-one. This halogenated derivative would then serve as a precursor for a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The steric hindrance of the neopentyl group would likely necessitate more forcing reaction conditions for these transformations compared to less bulky alkyl substituents.

Table 3: Potential Functionalization of the Neopentyl Group

Reaction TypeReagentProduct
Radical BrominationN-Bromosuccinimide, AIBN3-(1-Bromo-2,2-dimethylpropyl)-1H-1,2,4-triazol-5(4H)-one
Nucleophilic SubstitutionSodium Azide (B81097) (on brominated intermediate)3-(1-Azido-2,2-dimethylpropyl)-1H-1,2,4-triazol-5(4H)-one

Cyclization and Annulation Reactions Leading to Fused Systems

The 1,2,4-triazole ring is a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. 3-Neopentyl-1H-1,2,4-triazol-5(4H)-one and its derivatives can participate in cyclization and annulation reactions to form a variety of bicyclic compounds.

For example, the thione derivative, 3-neopentyl-1H-1,2,4-triazole-5(4H)-thione, is a key precursor for the synthesis of thiazolo[3,2-b] researchgate.netbeilstein-journals.orgijsr.nettriazoles. Reaction with α-haloketones or α-haloesters would lead to the formation of a fused thiazole (B1198619) ring. The initial step involves S-alkylation followed by an intramolecular cyclization.

Similarly, reactions with bifunctional electrophiles can lead to the formation of other fused systems. The specific reaction conditions and the nature of the electrophile will determine the structure of the resulting fused heterocycle.

Table 4: Examples of Cyclization Reactions Leading to Fused Systems

Starting MaterialReagentFused System
3-Neopentyl-1H-1,2,4-triazole-5(4H)-thionePhenacyl bromideThiazolo[3,2-b] researchgate.netbeilstein-journals.orgijsr.nettriazole
This compoundDiethyl malonatePyrimido[2,1-c] researchgate.netbeilstein-journals.orgijsr.nettriazole

These reactions highlight the utility of this compound as a versatile platform for the development of novel heterocyclic compounds with potential applications in various fields of chemical research.

Non Biological Applications of 1,2,4 Triazol 5 4h One Derivatives, Including Potential for 3 Neopentyl 1h 1,2,4 Triazol 5 4h One

Agrochemical Applications (e.g., Insecticides, Herbicides, Plant Growth Regulators)

Derivatives of 1,2,4-triazole (B32235) are a cornerstone in the development of modern agrochemicals, demonstrating efficacy as insecticides, herbicides, and plant growth regulators. rjptonline.orgarkema.com The structural diversity of these compounds allows for the fine-tuning of their biological activity to target specific pests, weeds, or physiological processes in plants.

Insecticides: Certain 1,2,4-triazole derivatives have been synthesized and found to exhibit significant insecticidal activity. researchgate.net For instance, some derivatives have shown effectiveness against pests like Aphis rumicis Linnaeus. researchgate.net The mechanism of action can vary, but it often involves the disruption of vital biochemical pathways in the target insects. The introduction of a neopentyl group at the 3-position of the 1H-1,2,4-triazol-5(4H)-one ring could potentially enhance insecticidal activity due to its lipophilic nature, which may facilitate penetration of the insect's cuticle.

Herbicides: The herbicidal applications of 1,2,4-triazolinone derivatives are well-established, with several commercial products developed from this chemical class. jcsp.org.pkresearchgate.net These compounds can act as potent inhibitors of key plant enzymes, leading to the disruption of essential processes like photosynthesis or amino acid biosynthesis. For example, some 1,2,4-triazole derivatives have demonstrated excellent inhibitory activity against weeds such as Echinochloa crusgalli (L.) Beauv. and Amaranthus retroflexus. jcsp.org.pk The herbicidal efficacy is often dependent on the nature and position of substituents on the triazole ring. The potential of 3-neopentyl-1H-1,2,4-triazol-5(4H)-one as a herbicide would depend on its ability to interact with a specific target site within the plant, a property that would need to be determined through bioassays.

Herbicidal Activity of a 1,2,4-Triazole Derivative (% Inhibition) jcsp.org.pk
Weed SpeciesPost-emergence Inhibition (%)Pre-emergence Inhibition (%)
Echinochloa crusgalli (L.) Beauv.93.7Not Determined
Digitaria adscendens100Not Determined
Brassica napus28.8Not Determined
Amaranthus retroflexus100Not Determined

Plant Growth Regulators: Triazole compounds are widely recognized for their role as plant growth regulators. multichemindia.comresearchgate.net They can influence various aspects of plant development, including shoot elongation, flowering, and stress tolerance. researchgate.net Paclobutrazol, a well-known triazole derivative, functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. researchgate.netahdb.org.ukphytotechlab.com This leads to more compact plants with improved stress resistance. researchgate.net The neopentyl group in this compound could modulate its interaction with the enzymes involved in phytohormone biosynthesis, potentially leading to plant growth regulating effects.

Materials Science Applications

The unique electronic and structural features of the 1,2,4-triazole ring make it a valuable component in the design of advanced materials. researchgate.net Its electron-deficient nature, coupled with its ability to form stable complexes and participate in hydrogen bonding, has led to its use in polymers, dyes, and corrosion inhibitors. nih.govresearchgate.net

The 1,2,4-triazole moiety has been incorporated into polymer backbones to create materials with desirable thermal and electronic properties. researchgate.net The electron-transport and hole-blocking capabilities of the triazole ring are particularly advantageous in the development of organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the ability of 1,2,4-triazole derivatives to self-assemble into ordered supramolecular structures through hydrogen bonding and other non-covalent interactions is being explored for the creation of functional nanomaterials. The presence of a bulky neopentyl group in this compound could influence the packing and self-assembly behavior, potentially leading to novel polymeric or supramolecular architectures.

The 1,2,4-triazole ring can be a key chromophoric component in the synthesis of azo dyes and other colorants. researchgate.net By functionalizing the triazole ring with various electron-donating and electron-withdrawing groups, the absorption and emission properties of the resulting dyes can be tuned across the visible spectrum. The incorporation of a neopentyl group could influence the solubility and photostability of such dyes, which are important considerations for their practical application.

Derivatives of 1,2,4-triazole have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including mild steel and copper. mdpi.comsdit.ac.inktu.ltijcsi.pro These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.commdpi.com The inhibition efficiency is often attributed to the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which can interact with the d-orbitals of the metal. The neopentyl group, being electron-donating, could potentially enhance the electron density on the triazole ring, thereby strengthening its adsorption onto the metal surface and improving its corrosion inhibition properties.

Corrosion Inhibition Efficiency of a 1,2,4-Triazole Derivative (EMTP) on Mild Steel in 1 M HCl mdpi.com
Concentration (mM)Inhibition Efficiency (%) at 303 K
0.185.6
0.291.2
0.394.3
0.496.1
0.597.0

Applications in Ionic Liquids and Solvents

The 1,2,4-triazolium cation, derived from the 1,2,4-triazole ring, has emerged as a promising component in the design of ionic liquids. nih.govdiva-portal.org These triazolium-based ionic liquids can exhibit enhanced thermal and chemical stability compared to more traditional ionic liquids. diva-portal.org Their unique properties make them suitable for a range of applications, including as solvents for cellulose and in the synthesis of organic compounds. acs.org The neopentyl substituent in a potential ionic liquid derived from this compound would influence its physical properties, such as melting point, viscosity, and solubility, thereby allowing for the tailoring of the ionic liquid for specific applications.

Future Research Directions and Emerging Paradigms for 3 Neopentyl 1h 1,2,4 Triazol 5 4h One Chemistry

Exploration of Novel Synthetic Methodologies for the Chemical Compound

The efficient and scalable synthesis of 3-neopentyl-1H-1,2,4-triazol-5(4H)-one is the gateway to its extensive study. While classical methods for triazolone synthesis exist, future research should focus on modern, efficient, and atom-economical routes. Several promising strategies, currently applied to other substituted triazoles, could be adapted and optimized for this specific target.

Recent advancements in metal-catalyzed reactions offer a particularly fruitful avenue. For instance, a palladium-catalyzed three-component carbonylative reaction has been successfully used to construct diverse 3H-1,2,4-triazol-3-ones from hydrazonoyl chlorides and sodium azide (B81097), proceeding through a cascade of carbonylation, acyl azide formation, Curtius rearrangement, and intramolecular nucleophilic addition. The adaptation of this method to a neopentyl-containing hydrazonoyl chloride could provide a direct and high-yielding route. Similarly, metal-free approaches, such as the oxidative cyclization of hydrazones using catalysts like selenium dioxide, present an alternative pathway that avoids transition metal contaminants. isres.org

Another promising direction is the use of one-pot multicomponent reactions, which enhance efficiency by reducing intermediate purification steps. A [2+1+2] cyclization process involving the cleavage and formation of C-S and C-N bonds has been reported for the synthesis of fully substituted 1H-1,2,4-triazole-3-amines and could be conceptually adapted for the synthesis of the triazolone core. isres.org The development of such methodologies would not only facilitate access to the target compound but also to a library of its derivatives for further study.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyKey ReactantsPotential AdvantagesAnticipated Challenges for Neopentyl Substrate
Palladium-Catalyzed Carbonylative CyclizationNeopentyl-substituted hydrazonoyl chloride, Sodium azide, CO sourceHigh efficiency, good functional group tolerance, direct formation of triazolone core.Steric hindrance from the neopentyl group may affect catalyst activity and reaction rates.
Metal-Free Oxidative CyclizationNeopentyl-containing hydrazone, AmineAvoids metal contamination, uses readily available starting materials, environmentally benign. isres.orgOptimization of reaction conditions (oxidant, temperature) may be required.
[3+2] CycloadditionNeopentyl-substituted nitrilimine, Isocyanate or equivalentHigh regioselectivity, mild reaction conditions. researchgate.netSynthesis of the neopentyl-substituted nitrilimine precursor may be challenging.
Thiosemicarbazide CyclizationNeopentyl-acylhydrazide, Isothiocyanate, followed by cyclization and desulfurizationWell-established route, access to diverse derivatives by varying the isothiocyanate.Multi-step process, potential for side reactions.

Deepening Mechanistic Understanding of Key Transformations Involving this Compound

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing new transformations. The steric bulk of the neopentyl group is expected to play a significant role in dictating reaction pathways, transition state energies, and product distributions.

Future mechanistic studies should employ a combination of experimental and computational techniques. For synthetic transformations, kinetic studies can elucidate reaction orders and rate-determining steps. The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for proposed pathways. For example, in the cyclization of a neopentyl-thiosemicarbazide precursor, spectroscopic monitoring could distinguish between different possible cyclization pathways and identify the conditions that favor the desired triazolone product.

Isotope labeling studies would be invaluable for tracking bond formations and cleavages. For instance, using a ¹³C-labeled carbonyl source in the palladium-catalyzed synthesis could confirm the incorporation of the carbonyl group into the triazolone ring and shed light on the intramolecular cyclization step. Understanding these fundamental mechanisms will enable rational control over the synthesis, leading to higher yields and purities.

Development of Advanced Computational Models Specific to Neopentyl-Substituted Triazolones

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. The development of advanced computational models specifically tailored to this compound and its derivatives is a critical future research direction.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's structural and electronic properties. nih.govresearchgate.net These calculations can predict optimized geometries, vibrational frequencies for comparison with experimental IR spectra, and NMR chemical shifts. mdpi.com Furthermore, DFT can be used to map out entire reaction energy profiles for proposed synthetic routes, identifying transition states and calculating activation barriers. This would be particularly useful for understanding how the neopentyl group's steric hindrance influences reaction feasibility and selectivity compared to less bulky substituents.

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the neopentyl group and its influence on intermolecular interactions, such as crystal packing or solvent organization. mdpi.com These models can also be used to predict various chemical reactivity descriptors, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), global hardness, and electrophilicity, which are essential for understanding the molecule's reactivity profile. researchgate.net

Table 2: Potential Computational Approaches and Their Applications

Computational MethodKey Parameters to be CalculatedPrimary Application
Density Functional Theory (DFT)Optimized geometry, transition state energies, reaction pathways, NMR/IR spectra. researchgate.netElucidating reaction mechanisms, predicting spectroscopic properties, assessing thermodynamic stability.
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical points, electron density distribution.Analyzing the nature of chemical bonds and non-covalent interactions within the molecule.
Molecular Dynamics (MD)Conformational sampling, solvent effects, intermolecular interaction energies. mdpi.comUnderstanding dynamic behavior, predicting crystal packing, and assessing interactions in solution.
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energy gap, electrophilicity/nucleophilicity indices. researchgate.netPredicting sites of reactivity for electrophilic and nucleophilic attack.

Expansion of Non-Biological Application Spectrum for this compound Derivatives

While triazole derivatives are heavily researched for their biological activities, a significant opportunity exists to explore the non-biological applications of this compound. The unique combination of the polar triazolone core and the bulky, non-polar neopentyl group could lead to novel applications in materials science and coordination chemistry.

The triazolone ring, with its multiple nitrogen and oxygen atoms, can act as a versatile ligand for coordinating with metal ions. Future research could focus on synthesizing metal complexes of this compound. The neopentyl group could influence the coordination geometry and solubility of these complexes, potentially leading to new catalysts, magnetic materials, or luminescent probes. The synthesis of coordination polymers using this triazolone as a linking ligand is another promising avenue. isres.org

In materials science, the compound could serve as a building block for functional polymers. The hydrogen bonding capabilities of the triazolone ring could be exploited to create self-assembling materials or supramolecular structures. Furthermore, derivatives of this compound could be investigated as corrosion inhibitors, where the triazole moiety adsorbs onto a metal surface while the hydrophobic neopentyl group provides a protective barrier. The exploration of these non-biological applications represents a paradigm shift that could significantly broaden the utility of this specific triazolone derivative.

Table of Mentioned Compounds

Compound Name
This compound
Sodium azide
Selenium dioxide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-neopentyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Use multi-step synthesis involving cyclocondensation of carbazate derivatives with neopentyl isocyanate, followed by acid-catalyzed ring closure. Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for triazole precursors) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be applied to confirm the structure of this compound?

  • Methodology : Assign NMR signals for the triazole ring (δ 7.8–8.2 ppm for H-3) and neopentyl group (δ 0.9–1.2 ppm for CH(CH3)2). IR analysis should confirm carbonyl (C=O) stretching at ~1700 cm⁻¹. Single-crystal X-ray diffraction (as in ) resolves tautomeric forms and hydrogen-bonding networks .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodology : Assess thermal stability via TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store under inert gas (N2/Ar) at 4°C in amber vials to prevent photodegradation. Use stabilizers like BHT (0.01% w/w) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?

  • Methodology : Modify substituents at positions 3 and 4 (e.g., replacing neopentyl with cyclopropyl or isopropyl groups) to evaluate steric/electronic effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Compare bioactivity data (IC50, Ki) across analogs to identify key pharmacophores .

Q. What experimental and computational methods resolve contradictions in reported biological activity data for triazolone derivatives?

  • Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables. Apply cheminformatics tools (e.g., PCA or clustering algorithms) to identify outlier datasets. Validate mechanisms via SPR (surface plasmon resonance) for real-time binding kinetics .

Q. How can solvent effects and solvatochromism influence the photophysical properties of this compound in optoelectronic applications?

  • Methodology : Perform UV-vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) to track λmax shifts. Calculate Kamlet-Taft parameters to correlate solvent polarity with emission intensity. Use TD-DFT (B3LYP/6-31G*) to model excited-state behavior .

Q. What strategies improve the scalability of this compound synthesis while maintaining regioselectivity?

  • Methodology : Employ flow chemistry for continuous synthesis, optimizing residence time (5–10 min) and pressure (1–2 bar) to suppress side reactions. Use heterogeneous catalysts (e.g., zeolite-supported Pd) to enhance regioselectivity and reduce purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.